1-(4-Ethoxynaphthalen-1-yl)sulfonyl-4-(2-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethoxynaphthalen-1-yl)sulfonyl-4-(2-methoxyphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a sulfonyl group attached to a naphthalene ring and a methoxyphenyl group attached to a piperazine ring. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxynaphthalen-1-yl)sulfonyl-4-(2-methoxyphenyl)piperazine typically involves the reaction of 4-ethoxynaphthalene-1-sulfonyl chloride with 4-(2-methoxyphenyl)piperazine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, or distillation are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxynaphthalen-1-yl)sulfonyl-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
1-(4-Ethoxynaphthalen-1-yl)sulfonyl-4-(2-methoxyphenyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxynaphthalen-1-yl)sulfonyl-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can interact with various receptors in the body, leading to a range of biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitro-N-(2-{4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide
- 4-(Trifluoromethyl)-N-[2-(4-[4-(trifluoromethyl)phenyl]sulfonyl}piperazin-1-yl)ethyl]benzenesulfonamide
- 2-Nitro-N-(2-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide
Uniqueness
1-(4-Ethoxynaphthalen-1-yl)sulfonyl-4-(2-methoxyphenyl)piperazine is unique due to the presence of both ethoxynaphthalene and methoxyphenyl groups, which confer distinct chemical and biological properties. These structural features can enhance its interaction with biological targets and improve its solubility and stability compared to other similar compounds .
Properties
IUPAC Name |
1-(4-ethoxynaphthalen-1-yl)sulfonyl-4-(2-methoxyphenyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S/c1-3-29-21-12-13-23(19-9-5-4-8-18(19)21)30(26,27)25-16-14-24(15-17-25)20-10-6-7-11-22(20)28-2/h4-13H,3,14-17H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZMOMBRXVYKTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.